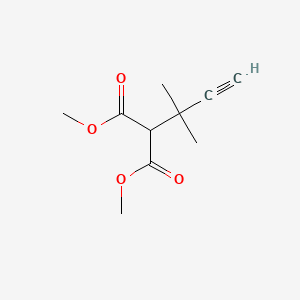![molecular formula C10H9Cl2N3 B13928419 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine](/img/structure/B13928419.png)
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 7, and an isopropyl group at position 1 on the pyrido[3,4-d]pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine typically involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents. One effective method involves using (diacetoxyiodo)benzene in benzene, heated at reflux for two hours . This reaction yields the desired compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like (diacetoxyiodo)benzene.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: (diacetoxyiodo)benzene, PIDA, and PIFA are commonly used oxidizing agents.
Solvents: Benzene is often used as a solvent for these reactions.
Reaction Conditions: Reactions are typically carried out at reflux temperatures to ensure complete conversion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions primarily yield the corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophiles involved.
Scientific Research Applications
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Materials Science: It is used in the development of photovoltaic materials and dyes for dye-sensitized solar cells (DSSCs).
Mechanism of Action
The mechanism of action of 4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For instance, its derivatives have been shown to inhibit certain enzymes, thereby exerting antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro[1,2,5]oxadiazolo[3,4-d]pyridazine: This compound is structurally similar and has been studied for its potential in photovoltaic materials and biologically active compounds.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Another similar compound, known for its applications in electronic materials.
Uniqueness
4,7-Dichloro-1-isopropylpyrido[3,4-d]pyridazine stands out due to its unique combination of chlorine atoms and an isopropyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C10H9Cl2N3 |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
4,7-dichloro-1-propan-2-ylpyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C10H9Cl2N3/c1-5(2)9-6-3-8(11)13-4-7(6)10(12)15-14-9/h3-5H,1-2H3 |
InChI Key |
ZPEBSNAUYXOFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(C2=CN=C(C=C21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-phenoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928341.png)



![N-[(4-methoxyphenyl)methyl]-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,6-naphthyridin-7-amine](/img/structure/B13928360.png)
![8,8-dimethyl-2-benzyl-9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B13928367.png)


![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)



